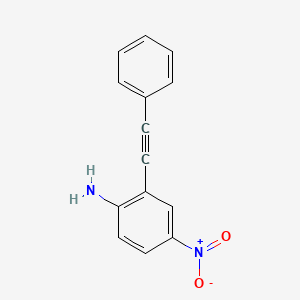

4-Nitro-2-(phenylethynyl)aniline

Description

4-Nitro-2-(phenylethynyl)aniline is a nitro-substituted aniline derivative featuring a phenylethynyl group at the 2-position and a nitro (-NO₂) group at the 4-position. Its molecular formula is C₁₄H₁₀N₂O₂, with a molar mass of 238.25 g/mol. The nitro group imparts strong electron-withdrawing effects, influencing reactivity, electronic properties, and applications in organic synthesis, particularly in cyclization and reduction reactions .

Structurally, it belongs to the broader class of 2-(phenylethynyl)aniline derivatives, which are synthesized via Sonogashira coupling between aryl halides and terminal alkynes. These compounds are pivotal intermediates in preparing indoles, benzofurans, and other heterocycles .

Properties

Molecular Formula |

C14H10N2O2 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-nitro-2-(2-phenylethynyl)aniline |

InChI |

InChI=1S/C14H10N2O2/c15-14-9-8-13(16(17)18)10-12(14)7-6-11-4-2-1-3-5-11/h1-5,8-10H,15H2 |

InChI Key |

INAPHBAYFQAFEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include derivatives with substituents at the 4-position (e.g., Cl, F, CF₃, CH₃) or modifications to the ethynyl group (e.g., vinyl, pyridinyl). These substitutions alter electronic properties, solubility, and reactivity:

Electronic Effects :

- Nitro (-NO₂): Strong electron-withdrawing nature reduces electron density at the aromatic ring, slowing electrophilic substitution but accelerating nucleophilic attacks. This enhances oxidative stability and directs reactions to specific positions .

- Chloro (-Cl)/Fluoro (-F) : Moderate EWGs that stabilize intermediates in cyclization reactions (e.g., indole synthesis) without excessively deactivating the ring .

- Methyl (-CH₃): Electron-donating group (EDG) increases electron density, improving solubility in non-polar solvents but reducing thermal stability .

Reactivity in Key Reactions

(a) Cyclization to Indoles

- 4-Nitro-2-(phenylethynyl)aniline : The nitro group must first be reduced to an amine (-NH₂) before cyclization, as seen in the conversion of 1-nitro-2-(phenylethynyl)benzene to 2-phenylindole. This stepwise process avoids by-products like 2-(phenylethynyl)aniline .

- Chloro/Fluoro Analogs : Direct cyclization is feasible due to milder EWGs. For example, 4-chloro derivatives undergo Au-catalyzed cyclization with ~90% efficiency .

- N-Tosyl Derivatives : Tosyl groups (e.g., 2-(phenylethynyl)tosylaniline) enhance cyclization by increasing proton acidity, achieving 95% yield in indole synthesis .

(b) Borylative Reactions

- Nitro Substituted: No direct data, but the nitro group likely inhibits borylative cyclization due to strong deactivation.

- N,N-Dimethyl-2-(phenylethynyl)aniline : Undergoes trans-haloboration with BCl₃ instead of cyclization, highlighting substituent-dependent pathways .

(c) Catalytic Hydrogenation

- 4-Nitro Derivatives : Pd catalysts preferentially reduce nitro groups to amines (e.g., 2-(phenylethynyl)aniline), while Au catalysts promote cyclization .

- Methyl/Chloro Analogs : Show lower conversion rates in hydrogenation due to reduced electron deficiency .

Physical and Spectral Properties

- Melting Points : Nitro-substituted analogs (e.g., 4-nitro-2-(1-phenylvinyl)aniline) exhibit higher melting points (>200°C) due to polarity and hydrogen bonding, compared to 4-methyl derivatives (~110–120°C) .

- NMR Data : The ethynyl group in 2-(phenylethynyl)aniline derivatives produces distinct ¹H NMR signals at δ 2.14 (s, 1H) for the terminal proton, with aromatic protons appearing between δ 7.31–7.48 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.